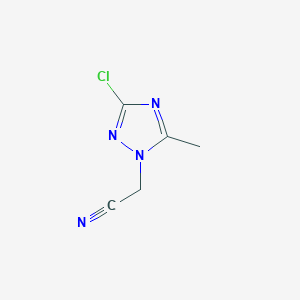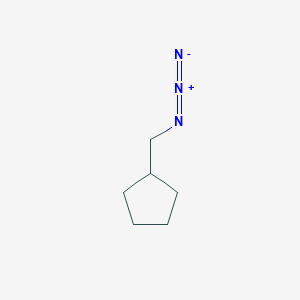
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is also known as 6-MNA, and it is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The synthesis method of this compound involves the reaction between 6-methoxynaphthalene and 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid.
Mechanism of Action
The mechanism of action of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been shown to modulate the activity of various enzymes such as COX-2, MMP-9, and caspase-3.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent pharmacological effects at relatively low concentrations. However, one of the main limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer and neurological disorders. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Finally, future studies could also explore the synthesis of novel derivatives of this compound with improved pharmacological properties.
Synthesis Methods
The synthesis of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride involves the reaction between 6-methoxynaphthalene and 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid. This reaction leads to the formation of the desired product, which is then isolated and purified using various techniques such as recrystallization, chromatography, and distillation.
Scientific Research Applications
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of pharmacology, where it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
(2R)-1-(6-methoxynaphthalen-2-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11;/h3-6,8-10H,7,15H2,1-2H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLFEQBPMABLFD-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene](/img/structure/B2624571.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)
![2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2624577.png)
![4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2624578.png)






![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2624588.png)

